molecular formula C11H8Cl2N2O B8501372 (2,6-Dichlorophenyl)(2-methyl-1H-imidazol-1-yl)methanone CAS No. 88122-16-1

(2,6-Dichlorophenyl)(2-methyl-1H-imidazol-1-yl)methanone

Cat. No.: B8501372
CAS No.: 88122-16-1
M. Wt: 255.10 g/mol
InChI Key: SNMWBQJABJVKSR-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)(2-methyl-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

88122-16-1

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

(2,6-dichlorophenyl)-(2-methylimidazol-1-yl)methanone

InChI

InChI=1S/C11H8Cl2N2O/c1-7-14-5-6-15(7)11(16)10-8(12)3-2-4-9(10)13/h2-6H,1H3

InChI Key

SNMWBQJABJVKSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.5 g of 2-methylimidazole and 25.3 g of triethylamine are dissolved in 200 ml of tetrahydrofuran. To this solution are added dropwise, within 15 minutes at reflux temperature, 52.4 g of 2,6-dichlorobenzoyl chloride (dissolved in 100 ml of tetrahydrofuran). The mixture is refluxed for 30 minutes, and subsequently freed from triethylamine hydrochloride by filtration in vacuo. The filtrate is concentrated to dryness in a rotary evaporator and the residue is recrystallised from 130 ml of acetonitrile. The crystals are filtered off with suction, washed with acetonitrile, and dried at 60° C. in vacuo to thus obtain 46.0 g (72.2% of theory) of the product, m.p. 116°-119° C.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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